molecular formula C12H20O6 B14100221 Bis(2-methoxy-1-methylethyl)maleate

Bis(2-methoxy-1-methylethyl)maleate

Cat. No.: B14100221
M. Wt: 260.28 g/mol
InChI Key: GVTGUOINIMHIRT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester typically involves the esterification of maleic acid with 2-methoxy-1-methylethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of polymers, resins, and coatings

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Bis(1-methoxy-2-propyl) maleate
  • Bis(2-methoxyethyl) maleate
  • Bis(2-ethoxyethyl) maleate

Uniqueness

2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

bis(1-methoxypropan-2-yl) but-2-enedioate

InChI

InChI=1S/C12H20O6/c1-9(7-15-3)17-11(13)5-6-12(14)18-10(2)8-16-4/h5-6,9-10H,7-8H2,1-4H3

InChI Key

GVTGUOINIMHIRT-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC(=O)C=CC(=O)OC(C)COC

Origin of Product

United States

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